N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide
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Overview
Description
- The phenylsulfonyl group is introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 4-Aminophenylacetamide
- The final step involves coupling the intermediate with 4-aminophenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: with appropriate solvent systems.
Using continuous flow reactors: to enhance reaction efficiency.
Implementing purification techniques: such as recrystallization and chromatography to achieve the desired product quality.
Mechanism of Action
Target of action
Compounds with similar structures, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been found to inhibit c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment.
Mode of action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical pathways
The inhibition of these kinases can disrupt multiple signaling pathways involved in cell proliferation and angiogenesis .
Result of action
Inhibition of c-Met/VEGFR-2 kinases can lead to reduced cell proliferation and angiogenesis, potentially slowing the growth of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core
- Starting with a thienopyrimidine derivative, the core structure is formed through cyclization reactions involving hydrazine and appropriate aldehydes under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
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Reduction
- Reduction reactions using agents like sodium borohydride can reduce the phenylsulfonyl group to a phenylthiol group.
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Substitution
- Nucleophilic substitution reactions can occur at the acetamide or phenylsulfonyl groups, allowing for the introduction of different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Coupling Reagents: EDCI, HOBt.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Phenylthiol Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide has several scientific research applications:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its anticancer properties, particularly its ability to inhibit cell proliferation.
- Investigated for antiviral activities against various pathogens.
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Industry
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK inhibitory activity.
Thieno[2,3-d]pyrimidine Derivatives: Studied for their anticancer and antiviral properties.
Phenylsulfonyl Derivatives: Commonly used in medicinal chemistry for their biological activities.
Uniqueness
N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide is unique due to its combined structural features, which confer specific biological activities not commonly found in other compounds. Its ability to inhibit CDKs and potential antiviral properties make it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-[[10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3S2/c1-13(28)22-14-7-9-15(10-8-14)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(29,30)16-5-3-2-4-6-16/h2-12H,1H3,(H,22,28)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIOGNJSRPMMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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